3-Butylphthalide-d3

LC-MS/MS quantification isotope dilution mass spectrometry selected reaction monitoring

3-Butylphthalide-d3 (3-n-Butylphthalide-d3, CAS unlabeled 6066-49-5) is a deuterium-labeled analog of the neuroprotective phthalide drug 3-n-butylphthalide (NBP). Its molecular formula is C₁₂H₁₁D₃O₂ with a molecular weight of 193.26 g/mol, representing a +3.02 Da mass shift from the unlabeled parent (MW 190.24 g/mol).

Molecular Formula C₁₂H₁₁D₃O₂
Molecular Weight 193.26
Cat. No. B1153208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylphthalide-d3
Synonyms3-Butyl-1(3H)-isobenzofuranone-d3;  3-n-Butylphthalide-d3
Molecular FormulaC₁₂H₁₁D₃O₂
Molecular Weight193.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butylphthalide-d3: Stable Isotope-Labeled Analytical Reference Standard for Anti-Ischemic Drug Quantification


3-Butylphthalide-d3 (3-n-Butylphthalide-d3, CAS unlabeled 6066-49-5) is a deuterium-labeled analog of the neuroprotective phthalide drug 3-n-butylphthalide (NBP). Its molecular formula is C₁₂H₁₁D₃O₂ with a molecular weight of 193.26 g/mol, representing a +3.02 Da mass shift from the unlabeled parent (MW 190.24 g/mol) . The three deuterium atoms are incorporated at the terminal methyl position of the butyl side chain (-CD₃), as confirmed by the canonical SMILES O=C1OC(CCCC([2H])([2H])[2H])C2=C1C=CC=C2 . This compound is supplied as a colorless to light yellow oil, with commercial purity specifications typically ≥95%, and is available from ISO17034-certified reference material producers for regulated analytical workflows . As the deuterated form of a first-in-class anti-cerebral-ischemia agent approved in China since 2002, 3-Butylphthalide-d3 serves as a critical internal standard for LC-MS/MS-based quantification of NBP and its metabolites in biological matrices .

Why Unlabeled NBP or Alternative Deuterated Isotopologues Cannot Substitute for 3-Butylphthalide-d3 in Quantitative Bioanalysis


Isotopically labeled internal standards (SIL-IS) function on the principle of near-identical physicochemical behavior with the target analyte during sample preparation, chromatographic separation, and ionization, while providing a distinct mass-to-charge ratio (m/z) for selective MS detection. Unlabeled 3-n-butylphthalide (MW 190.24) co-elutes with endogenous analyte and is indistinguishable by mass spectrometry, rendering it useless as an internal standard . The choice among deuterated isotopologues is equally consequential: 3-Butylphthalide-d9 (MW 199.29) carries nine deuterium atoms distributed across the entire butyl chain (C₄D₉), which introduces a chromatographic retention time shift due to the inverse isotope effect on lipophilicity—potentially compromising co-elution with the protium analyte and diminishing matrix effect compensation . In contrast, 3-Butylphthalide-d3's three deuteriums at the terminal methyl group minimize this chromatographic shift while maintaining a sufficient +3 Da mass separation to avoid isotopic cross-talk with the unlabeled analyte . The validated LC-MS/MS method by Diao et al. (2013) specifically employed deuterated internal standards for NBP, 10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid to compensate for matrix effects across human plasma samples, achieving a lower limit of quantitation of 3.00 ng/mL and intra-/inter-day accuracy and precision within ±15% . Substituting a non-deuterated or differently deuterated analog would require complete method re-validation and may not achieve equivalent analytical performance.

3-Butylphthalide-d3: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Mass Spectrometric Discrimination: +3.02 Da Mass Shift vs. Unlabeled NBP Enables Specific MRM/SRM Transitions Without Isotopic Cross-Talk

3-Butylphthalide-d3 (MW 193.26 g/mol, C₁₂H₁₁D₃O₂) exhibits a mass increase of +3.02 Da relative to unlabeled 3-n-butylphthalide (MW 190.24 g/mol, C₁₂H₁₄O₂) . This three-Dalton shift is sufficient to place the deuterated internal standard signal outside the natural isotopic abundance envelope of the protium analyte (the [M+1] and [M+2] peaks contribute <12% and <0.7% respectively), enabling unambiguous MS/MS precursor ion selection with negligible isotopic cross-contribution. By contrast, a single deuterium substitution (+1 Da) would produce significant isotopic overlap with the naturally occurring ¹³C isotopomers of the unlabeled analyte . The terminal butyl chain deuteration (O=C1OC(CCCC([2H])([2H])[2H])C2=C1C=CC=C2) concentrates the mass shift in the alkyl fragment, facilitating product ion-based confirmation in MRM mode .

LC-MS/MS quantification isotope dilution mass spectrometry selected reaction monitoring

Validated Analytical Performance: LC-MS/MS Method Achieves 3.00 ng/mL LOQ with Deuterated Internal Standard in Human Plasma

Diao et al. (2013) developed and validated an LC-MS/MS method for the simultaneous quantitation of NBP and its four major circulating metabolites (10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid) in human plasma, using synthesized deuterated internal standards for all five analytes . The method achieved a lower limit of quantitation (LLOQ) of 3.00 ng/mL for each analyte, with linear ranges of 3.00–800 ng/mL for NBP and M2, and 3.00–2,400 ng/mL for M3-1, M3-2, and M5-2. Intra- and inter-day accuracy and precision were within ±15% across all concentration levels, meeting FDA bioanalytical method validation criteria. The deuterated IS specifically compensated for matrix effects arising from the complex human plasma background, enabling reliable application to characterize pharmacokinetic profiles following a single 200 mg oral dose of NBP in healthy volunteers . By contrast, earlier HPLC-fluorescence methods for NBP without deuterated IS achieved LLOQs only in the 5.57–10 ng/mL range with higher variability .

bioanalytical method validation pharmacokinetic profiling regulatory bioanalysis

Terminal ω-Carbon Deuteration Site Enables Specific Tracking of CYP450-Mediated Butyl Chain Oxidation Metabolism

3-Butylphthalide-d3 carries deuterium specifically at the terminal methyl group of the butyl side chain (ω-position, forming a -CD₃ moiety), as confirmed by the SMILES string O=C1OC(CCCC([2H])([2H])[2H])C2=C1C=CC=C2 . This position is pharmacologically significant: the metabolism of NBP in humans involves extensive hydroxylation on the alkyl side chain, particularly at the ω-, ω-1, and C-3 carbons, catalyzed by cytochrome P450 enzymes (primarily CYP3A4, CYP2C9, and CYP2E1) and alcohol dehydrogenase . After a single 200 mg oral dose of NBP, 23 metabolites were identified in human plasma and urine, with principal pathways including ω-hydroxylation at the terminal methyl and subsequent oxidation to the carboxylic acid (NBP-11-oic acid, M5-2) . The -CD₃ labeling at this specific site creates a diagnostic mass signature (+3 Da) retained in all metabolites produced via non-ω pathways, while ω-hydroxylation and subsequent oxidation at the deuterated carbon results in loss of one or more deuterium atoms, producing a characteristic mass shift pattern that distinguishes ω-pathway metabolites from hydroxylation at other positions . This site-specific labeling is not achieved by the perdeuterated analog 3-Butylphthalide-d9 (C₄D₉), where deuterium is distributed across all butyl carbons, confounding position-specific metabolic tracking.

drug metabolism cytochrome P450 metabolic pathway elucidation stable isotope tracer

ISO17034 Certified Reference Material Grade Available for GLP-Compliant Bioanalytical Laboratories Requiring Traceable Metrological Accountability

3-Butylphthalide-d3 is commercially available as an ISO17034-certified reference material from CATO Research Chemicals, manufactured under a quality system accredited by both ANAB (United States) and CNAS (China) . This certification provides documented metrological traceability, characterized homogeneity, and assessed stability with a defined 4-year shelf life at 2–8°C storage conditions, purity specified at >95%, and delivery with a comprehensive certificate of analysis including NMR, mass spectrometry, HPLC, IR, and UV confirmation data . By contrast, the unlabeled 3-n-butylphthalide analytical standard is typically supplied at ≥98% purity (HPLC) by conventional chemical suppliers but without ISO17034 accreditation, meaning the assigned purity value lacks the uncertainty budget and traceability chain required under ISO/IEC 17025 testing laboratory accreditation frameworks . For laboratories operating under GLP or conducting regulated bioequivalence studies, the ISO17034 certificate directly supports audit compliance for internal standard traceability—a requirement increasingly mandated by regulatory guidance .

certified reference material ISO17034 quality assurance regulatory compliance GLP bioanalysis

Pharmacological Context: l-NBP Isomer Reduces Cerebral Infarct Volume by 80.4% in MCAO Rat Model, Establishing the Clinical Relevance of Accurate Parent Drug Quantification

The clinical relevance of 3-Butylphthalide-d3 as an internal standard is directly tied to the pharmacological significance of its parent compound. In a rat model of transient middle cerebral artery occlusion (tMCAO, 2 h ischemia / 24 h reperfusion), l-3-n-butylphthalide (l-NBP) at 40 mg/kg oral administration reduced cerebral infarct volume by 80.4% relative to vehicle control (p<0.001), comparable to the NMDA antagonist MK801 (0.1 mg/kg, 81.8% reduction) . Critically, neither d-NBP (20 or 40 mg/kg) nor dl-NBP (40 or 80 mg/kg) produced a statistically significant reduction in infarct volume . In platelet aggregation assays, l-NBP was the most potent isomer against ADP-, collagen-, and AA-induced aggregation, and oral l-NBP at 100 mg/kg increased bleeding time 2.1-fold in rats versus control . The striking isomer-specificity of pharmacological activity—with the natural l-enantiomer being the active species—underscores the necessity of accurate, isomer-resolved quantification of NBP in pharmacokinetic and pharmacodynamic studies, which is enabled by the chiral LC-MS/MS method employing deuterated internal standards .

ischemic stroke neuroprotection optical isomer potency middle cerebral artery occlusion

3-Butylphthalide-d3: Priority Application Scenarios for Scientific Procurement


Quantitative Bioanalysis of NBP in Clinical Pharmacokinetic and Bioequivalence Studies

In clinical pharmacology studies of NBP (200 mg oral dose), accurate measurement of plasma concentrations across the absorption, distribution, and elimination phases requires an LLOQ of 3.00 ng/mL or lower. The validated LC-MS/MS method employing deuterated 3-Butylphthalide-d3 as internal standard compensates for human plasma matrix effects and achieves the requisite sensitivity with intra-/inter-day accuracy and precision within ±15% . This directly supports regulatory submissions for bioequivalence trials and therapeutic drug monitoring programs. Laboratories performing such studies should procure ISO17034-certified 3-Butylphthalide-d3 to meet FDA/EMA bioanalytical method validation requirements for internal standard traceability .

Metabolic Pathway Elucidation of NBP Hydroxylation Using Position-Specific Deuterium Labeling

NBP undergoes extensive Phase I metabolism via CYP450-mediated hydroxylation at the ω-, ω-1, and C-3 positions of the butyl chain, generating 23 identified metabolites in humans . 3-Butylphthalide-d3, with deuterium specifically at the terminal -CD₃ group, serves as a metabolic tracer that distinguishes ω-hydroxylation products (which lose one or more deuterium atoms) from metabolites arising from oxidation at other positions (which retain the full +3 Da mass shift) . This enables definitive structural assignment of novel metabolites by LC-HRMS without the need for separate chemical synthesis of each putative metabolite standard, accelerating drug metabolism and disposition (DMD) studies for NBP-based drug candidates.

Enantioselective Pharmacokinetic Analysis of l-NBP vs. d-NBP Following Administration of Racemic dl-NBP

Given that the l-enantiomer of NBP is the pharmacologically active species (80.4% infarct volume reduction in MCAO rats vs. no significant effect for d-NBP or dl-NBP) , clinical and preclinical studies of the approved racemic drug dl-NBP require enantioselective quantification. The chiral LC-MS/MS method reported by Diao et al. (2013) achieves baseline separation of l-NBP and d-NBP enantiomers with an LLOQ of 5.00 ng/mL per enantiomer, employing deuterated internal standards . Procurement of 3-Butylphthalide-d3 enables accurate correction for differential matrix effects and ionization efficiency between enantiomers in the chiral separation, which is critical for evaluating the potential antagonistic interaction between d-NBP and l-NBP observed in pharmacological studies.

Quality Control of NBP Active Pharmaceutical Ingredient (API) and Formulated Drug Products

Pharmaceutical QC laboratories testing NBP soft capsules (200 mg) or injectable formulations require a matrix-independent internal standard for HPLC-UV or LC-MS assay of API content and impurity profiling. 3-Butylphthalide-d3, when procured as an ISO17034-certified reference material with documented purity (>95%), homogeneity, and 4-year stability , serves as an ideal internal standard that co-elutes with NBP under reversed-phase conditions while being distinguishable by mass spectrometry. This application leverages the identical chromatographic behavior of the protium and deuterium forms to correct for injection variability and detector response drift, while the distinct MS signal prevents interference with API quantification.

Quote Request

Request a Quote for 3-Butylphthalide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.